molecular formula C14H13BrN2O2 B8306538 Ethyl 5-bromo-5'-methyl-2,3'-bipyridine-4-carboxylate

Ethyl 5-bromo-5'-methyl-2,3'-bipyridine-4-carboxylate

Cat. No. B8306538
M. Wt: 321.17 g/mol
InChI Key: GHCCJELNYWEQMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08592457B2

Procedure details

To a solution ethyl 2,5-dibromoisonicotinate (1-2, 1.5 g, 4.86 mmol) in degassed dimethylformamide (24 mL) at 25° C. was added (5-methylpyridin-3-yl)boronic acid (0.665 g, 4.86 mmol), PdCl2dppf (0.355 g, 0.486 mmol), cesium carbonate (4.75 g, 14.6 mmol) and water (0.262 mL, 14.57 mmol). The reaction flask was purged with nitrogen, sealed and stirred at 50° C. overnight. The crude reaction mixture was partitioned between water and EtOAc, separating layers and washing the organic layer with saturated sodium bicarbonate solution and brine. The solvent was removed by rotary evaporation and the crude product was purified by normal phase column chromatography (0 to 50% EtOAc in hexanes) to afford the product (1-3) as a white solid. ESI+MS[M]+C14H13BrN2O2=321.0.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0.665 g
Type
reactant
Reaction Step One
[Compound]
Name
PdCl2dppf
Quantity
0.355 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
4.75 g
Type
reactant
Reaction Step One
Name
Quantity
0.262 mL
Type
reactant
Reaction Step One
Quantity
24 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]([C:10]([Br:13])=[CH:11][N:12]=1)[C:5]([O:7][CH2:8][CH3:9])=[O:6].[CH3:14][C:15]1[CH:16]=[C:17](B(O)O)[CH:18]=[N:19][CH:20]=1.C(=O)([O-])[O-].[Cs+].[Cs+].O>CN(C)C=O>[Br:13][C:10]1[C:4]([C:5]([O:7][CH2:8][CH3:9])=[O:6])=[CH:3][C:2]([C:17]2[CH:18]=[N:19][CH:20]=[C:15]([CH3:14])[CH:16]=2)=[N:12][CH:11]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
BrC=1C=C(C(=O)OCC)C(=CN1)Br
Name
Quantity
0.665 g
Type
reactant
Smiles
CC=1C=C(C=NC1)B(O)O
Name
PdCl2dppf
Quantity
0.355 g
Type
reactant
Smiles
Name
cesium carbonate
Quantity
4.75 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
0.262 mL
Type
reactant
Smiles
O
Name
Quantity
24 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
stirred at 50° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction flask was purged with nitrogen
CUSTOM
Type
CUSTOM
Details
sealed
CUSTOM
Type
CUSTOM
Details
The crude reaction mixture
CUSTOM
Type
CUSTOM
Details
was partitioned between water and EtOAc
CUSTOM
Type
CUSTOM
Details
separating layers
WASH
Type
WASH
Details
washing the organic layer with saturated sodium bicarbonate solution and brine
CUSTOM
Type
CUSTOM
Details
The solvent was removed by rotary evaporation
CUSTOM
Type
CUSTOM
Details
the crude product was purified by normal phase column chromatography (0 to 50% EtOAc in hexanes)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC=1C(=CC(=NC1)C=1C=NC=C(C1)C)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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